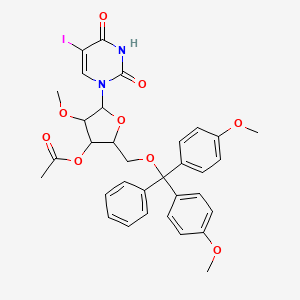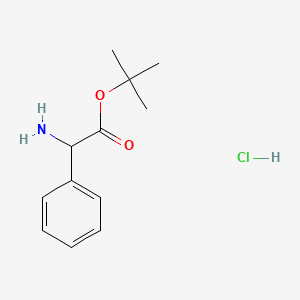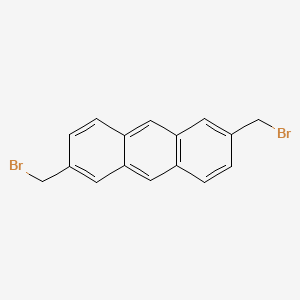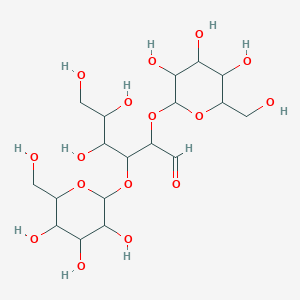
3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose: is a methylated form of ribose, a sugar that forms the backbone of polysaccharides and is modified with glycosylation . This compound is a purine nucleoside analog, which means it mimics the structure of purine nucleosides and has broad antitumor activity targeting indolent lymphoid malignancies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose involves several key steps. One method includes the deoxygenation of methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-D-ribofuranoside by reductive displacement using hydride reagents. Subsequent total hydrolysis followed by acetylation leads to the formation of the compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is typically synthesized in high purity for research purposes. Custom synthesis services are available to produce this compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions: 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose is used as a building block for the synthesis of more complex molecules. It is also used in studies involving carbohydrate chemistry and nucleoside analogs .
Biology: In biology, this compound is used to study the structure and function of nucleosides and their analogs. It is also used in research involving glycosylation and polysaccharide formation .
Medicine: In medicine, this compound has shown potential as an antitumor agent. Its anticancer mechanisms rely on the inhibition of DNA synthesis and the induction of apoptosis (programmed cell death) .
Industry: In industry, this compound is used in the development of pharmaceuticals and other chemical products. It is also used in the production of high-purity reference standards for pharmaceutical testing .
Mecanismo De Acción
The mechanism of action of 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose involves its role as a purine nucleoside analog. It mimics the structure of natural nucleosides and interferes with DNA synthesis. This interference leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways.
Comparación Con Compuestos Similares
3-Deoxy-1,2-O-isopropylidene-5-O-(p-toluoyl)-L-arabinofuranose: This compound is also a purine nucleoside analog with similar antitumor activity.
1,2-Di-O-acetyl-3-azido-3-deoxy-5-O-(p-toluoyl)-D-ribofuranose: This compound is another nucleoside analog used in similar research applications.
Uniqueness: 3-Deoxy-1,2-O-isopropylidene-5-O-toluoyl-b-L-ribofuranose is unique due to its specific structure and the presence of the toluoyl group, which enhances its antitumor activity. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound in cancer research .
Propiedades
Fórmula molecular |
C16H20O5 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxy-1-(2-methylphenyl)ethanone |
InChI |
InChI=1S/C16H20O5/c1-9-6-4-5-7-10(9)13(17)14(18)11-8-12-15(19-11)21-16(2,3)20-12/h4-7,11-12,14-15,18H,8H2,1-3H3 |
Clave InChI |
IEUQQRYRFFBWPR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(=O)C(C2CC3C(O2)OC(O3)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)

![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)

![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)


